molecular formula C17H26N2O3S B5564004 N-cyclohexyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide

N-cyclohexyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide

Cat. No.: B5564004
M. Wt: 338.5 g/mol
InChI Key: PDUABLANFYGETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide: is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexyl group, a dimethyl-substituted aniline moiety, and a methylsulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 2,3-dimethylaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2,3-dimethyl-N-methylsulfonylaniline.

    Acylation Reaction: The resulting 2,3-dimethyl-N-methylsulfonylaniline is then acylated with chloroacetyl chloride in the presence of a base to form N-(2,3-dimethyl-N-methylsulfonylanilino)acetyl chloride.

    Cyclohexylation: Finally, the N-(2,3-dimethyl-N-methylsulfonylanilino)acetyl chloride is reacted with cyclohexylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aniline ring, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Protein Labeling: It can be used in the labeling of proteins for biochemical studies.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic processes.

Comparison with Similar Compounds

  • N-cyclohexyl-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide
  • N-cyclohexyl-2-(2,3-dimethylphenyl)-N-methylsulfonylglycinamide
  • N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Comparison:

  • Structural Differences: The position and nature of substituents on the aniline ring or the acetamide backbone can vary, leading to differences in chemical reactivity and biological activity.
  • Unique Properties: N-cyclohexyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclohexyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-8-7-11-16(14(13)2)19(23(3,21)22)12-17(20)18-15-9-5-4-6-10-15/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUABLANFYGETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.